6'-Propene-1-ylGemfibrozil

Beschreibung

Gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid) is a fibrate-class drug primarily used to treat hyperlipidemia by reducing plasma triglycerides (TG) and increasing high-density lipoprotein cholesterol (HDL-C) . Its molecular formula is C₁₅H₂₂O₃, with a molecular weight of 250.35 g/mol . It acts via peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α and PPAR-β/δ, to modulate lipid metabolism and inflammatory pathways . Notably, gemfibrozil also exhibits off-target effects, such as soluble guanylate cyclase (sGC) activation and cytochrome P450 2C9 (CYP2C9) inhibition, which distinguish it from other fibrates .

Eigenschaften

Molekularformel |

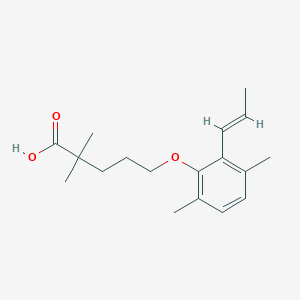

C18H26O3 |

|---|---|

Molekulargewicht |

290.4 g/mol |

IUPAC-Name |

5-[3,6-dimethyl-2-[(E)-prop-1-enyl]phenoxy]-2,2-dimethylpentanoic acid |

InChI |

InChI=1S/C18H26O3/c1-6-8-15-13(2)9-10-14(3)16(15)21-12-7-11-18(4,5)17(19)20/h6,8-10H,7,11-12H2,1-5H3,(H,19,20)/b8-6+ |

InChI-Schlüssel |

JVBPONSUILUXDV-SOFGYWHQSA-N |

Isomerische SMILES |

C/C=C/C1=C(C=CC(=C1OCCCC(C)(C)C(=O)O)C)C |

Kanonische SMILES |

CC=CC1=C(C=CC(=C1OCCCC(C)(C)C(=O)O)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the key intermediates in the synthesis of Gemfibrozil is 5-bromo-2,2-dimethyl-pentanoic acid isobutyl ester . This intermediate can be synthesized using a radical initiator in an environmentally friendly and commercially viable manner .

Industrial Production Methods

The industrial production of 6’-Propene-1-ylGemfibrozil follows similar principles to the synthesis of Gemfibrozil, with additional steps to introduce the propene group. The process involves high-yield and high-purity conditions to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

6'-Propen-1-ylGemfibrozil unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um je nach verwendeten Reagenzien und Bedingungen verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung verändern.

Substitution: Die Propengruppe kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von 6'-Propen-1-ylGemfibrozil verwendet werden, umfassen:

Oxidationsmittel: wie Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktionsmittel: wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).

Substitutionsreagenzien: wie Halogene und Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole oder Alkane ergeben kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 6'-Propen-1-ylGemfibrozil ähnelt dem von Gemfibrozil. Es aktiviert den Peroxisomen-Proliferator-aktivierten Rezeptor-α (PPARα) , der den Lipidstoffwechsel verändert. Diese Aktivierung führt zu erhöhten Spiegeln von High-Density-Lipoprotein (HDL), Apolipoprotein AI (apo AI) und Apolipoprotein AII (apo AII) sowie zur Hemmung der Apolipoprotein B (apo B)-Synthese. Diese Veränderungen führen zu einer Abnahme des Triglyceridspiegels und einer erhöhten Clearance von freien Fettsäuren.

Wirkmechanismus

The mechanism of action of 6’-Propene-1-ylGemfibrozil is similar to that of Gemfibrozil. It activates peroxisome proliferator-activated receptor-α (PPARα) , which alters lipid metabolism . This activation leads to increased levels of high-density lipoprotein (HDL), apolipoprotein AI (apo AI), and apolipoprotein AII (apo AII), as well as the inhibition of apolipoprotein B (apo B) synthesis . These changes result in decreased triglyceride levels and increased clearance of free fatty acids .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Gemfibrozil is compared with structurally and functionally related compounds, including bezafibrate, fenofibrate, and statins (e.g., simvastatin), as well as novel sGC activators (e.g., cinaciguat). Key comparative data are summarized below:

Table 1: Pharmacological and Clinical Comparison of Gemfibrozil with Other Lipid-Lowering Agents

Key Findings:

Efficacy in Lipid Modulation: Gemfibrozil and bezafibrate both reduce TG and increase HDL-C, but bezafibrate demonstrates superior efficacy in lowering total cholesterol (+10–15% HDL-C increase vs. 6–10% for gemfibrozil) .

Mechanistic Divergence: Gemfibrozil uniquely activates sGC independently of nitric oxide (NO) or heme, though it is less potent than cinaciguat . This property may contribute to its cardioprotective effects in ischemia-reperfusion injury . PPAR-α activation is a hallmark of fibrates, but gemfibrozil’s oligodendrocyte-specific myelin gene stimulation occurs independently of PPAR-α, unlike fenofibrate .

Drug Interactions :

- Gemfibrozil’s potent CYP2C9 inhibition increases the risk of interactions with substrates like warfarin and repaglinide (80% reduction in repaglinide metabolism) . Bezafibrate and statins have weaker CYP interactions.

Environmental Persistence :

- Gemfibrozil is detected in wastewater at concentrations up to 9.6 µg/L, higher than diclofenac or efavirenz, due to its widespread use and environmental accumulation .

Table 2: Structural and Physicochemical Comparison

Critical Notes and Limitations

Structural analogs like fenofibrate or bezafibrate may provide indirect insights.

Contradictory PPAR Effects : While gemfibrozil’s anti-inflammatory effects in microglia are PPAR-β-dependent , its myelin gene stimulation in oligodendrocytes is PPAR-α-independent, highlighting tissue-specific mechanisms .

Clinical Variability : Patient responses to gemfibrozil are inconsistent, with 20–30% showing suboptimal TG reduction, possibly due to genetic polymorphisms in PPARs or CYP enzymes .

Biologische Aktivität

6'-Propene-1-ylGemfibrozil is a derivative of Gemfibrozil, a well-known lipid-regulating agent primarily used to treat hyperlipidemia. This compound is characterized by the addition of a propene group, which may enhance its pharmacological properties. The molecular formula of this compound is , with a molecular weight of approximately 290.4 g/mol. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

The primary mechanism through which this compound exerts its biological effects is through the activation of peroxisome proliferator-activated receptor alpha (PPARα) . PPARα plays a significant role in lipid metabolism, and its activation leads to:

- Increased fatty acid oxidation.

- Decreased triglyceride levels.

- Enhanced high-density lipoprotein (HDL) cholesterol levels.

These effects are vital for managing conditions such as dyslipidemia and reducing cardiovascular disease risk.

Comparative Analysis

To understand the potential efficacy of this compound, it is beneficial to compare it with other lipid-regulating agents. The following table summarizes key compounds in this class:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Gemfibrozil | C15H22O3 | Parent compound; used for hyperlipidemia treatment |

| Fenofibrate | C20H21O4 | Similar action; often preferred for its side effect profile |

| Clofibrate | C12H12Cl2O4 | Older fibrate; effective but less commonly used today |

| Bezafibrate | C19H20O4 | Lowers triglycerides and LDL levels effectively |

| This compound | C18H26O3 | Potentially enhanced pharmacokinetics due to propene modification |

Case Studies and Research Findings

While specific case studies on this compound are sparse, research into Gemfibrozil provides insights into the expected outcomes from this derivative. Studies have shown that Gemfibrozil significantly reduces triglyceride levels and increases HDL cholesterol in patients with mixed dyslipidemia.

Example Study

A clinical trial involving Gemfibrozil demonstrated:

- A reduction in triglycerides by approximately 40%.

- An increase in HDL cholesterol levels by about 20%.

These results suggest that derivatives like this compound may yield comparable or improved outcomes due to structural modifications that enhance bioavailability or receptor affinity.

Future Research Directions

Further research is needed to elucidate the specific biological activities of this compound, particularly studies focusing on:

- In vitro and in vivo efficacy compared to Gemfibrozil.

- Detailed pharmacokinetic profiles.

- Potential side effects and interactions with other medications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.